3-己酮

概述

描述

3-Hexanone is a compound that is a part of various synthetic pathways and has been studied in different contexts. While the provided papers do not directly discuss 3-hexanone, they do mention compounds with similar structures or functionalities, which can be related to the understanding of 3-hexanone in a broader sense.

Synthesis Analysis

The synthesis of compounds related to 3-hexanone involves multi-step reactions and the use of different starting materials. For instance, the synthesis of 3-hexahelicenol, which shares a similar hexane backbone, is achieved through a [2+2+2] cycloisomerization of a substituted triyne . Another synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives, which also contains a hexane-like structure, is described as a three-component reaction involving aryl aldehydes, malononitrile, and hydroxylamine hydrochloride in water . These methods highlight the versatility and eco-friendliness of synthesizing complex molecules from simpler ones.

Molecular Structure Analysis

The molecular structure of compounds related to 3-hexanone can be quite complex. For example, hexakis(4-carbamoylphenyl)benzene exhibits different types of three-dimensional hydrogen-bonded networks, which are influenced by the solvent used during crystallization . The structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones provide insights into the importance of hydrogen bonding and how it affects the physical properties of the compounds .

Chemical Reactions Analysis

The reactivity of molecules similar to 3-hexanone has been explored in various studies. The photochemical reaction of a cyclohexa-2,5-dienone derivative leads to the formation of a bicyclo[3,1,0]hexan-3-one, providing evidence for a zwitterion intermediate . Additionally, the oxidation mechanism of 4-hydroxy-3-hexanone by NO3 radicals has been investigated, revealing the most dominant pathway and subsequent degradation products .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules related to 3-hexanone are diverse. The solvent-induced polymorphism of hexakis(4-carbamoylphenyl)benzene demonstrates how crystallization conditions can lead to different network morphologies with varying porosities . The electrochemical properties of a hexakis(tetrathiafulvalene) derivative, which could be considered an analog to 3-hexanone in terms of its hexane core, show the formation of radical cation species upon oxidation .

Relevant Case Studies

Case studies involving the synthesis and analysis of compounds related to 3-hexanone provide valuable insights. The enantioselective synthesis of 2-hydroxy-5-methyl-3-hexanone, a compound with a similar structure to 3-hexanone, was achieved using Sharpless asymmetric dihydroxylation and Shi's asymmetric epoxidation, highlighting the importance of stereochemistry in synthesis . Another study describes the synthesis of 2-hydroxy-5-methyl-3-hexanone by oxidation of a silyl enol ether, which is a key flavor component of eucalyptus honeys .

科学研究应用

分解和环境影响

- 己烷分解: 3-己酮是己烷分解的一个显著产物,特别是在介电障壁放电(DBD)反应器中。这些反应器对液体颗粒,包括3-己酮,具有吸附效果,从而减少颗粒排放,可能影响空气质量 (Qi Jin et al., 2016)。

催化反应

- 催化升级为交通燃料: 3-己酮参与了从多元醇衍生的单官能氧化化合物的催化升级过程,这是生产交通燃料的重要过程 (E. Kunkes et al., 2009)。

火灾和爆炸性质

- 处理中的安全措施: 了解3-己酮的火灾和爆炸性质对其安全处理至关重要,特别是在工业环境中。已对其爆炸极限、闪点和自燃温度进行了研究 (Dong-Myeong Ha, 2013)。

大气化学

- 氧化机制: 由NO3自由基引发的4-羟基-3-己酮氧化机制的研究为大气化学过程提供了见解,特别是在夜间。这类研究对于理解类似化合物的大气寿命和影响至关重要 (Ning Zhang et al., 2019)。

工业应用

- 等离子反应中的生成: 对等离子反应器中3-己酮生成的研究突显了其工业相关性,这些反应器用于烃的官能化。这类过程对于生产更高价值的官能化有机产品至关重要 (R. Wandell et al., 2014)。

合成和化学反应

- 信息素成分的合成: 3-己酮在合成天牛属物种聚集信息素成分的过程中发挥作用,这一过程在昆虫行为和害虫控制研究中具有重要意义 (Viviana Heguaburu et al., 2017)。

安全和危害

3-Hexanone is a flammable liquid and vapor . It may be fatal if swallowed and enters airways . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may cause drowsiness or dizziness, and is suspected of damaging fertility . It can cause damage to organs through prolonged or repeated exposure .

作用机制

Target of Action

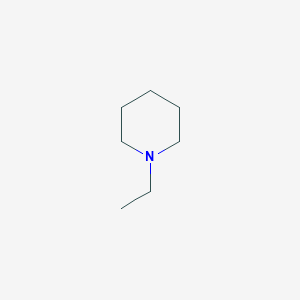

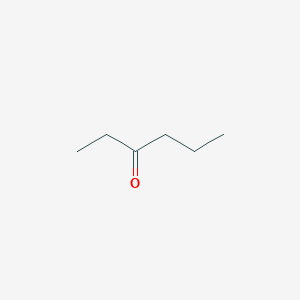

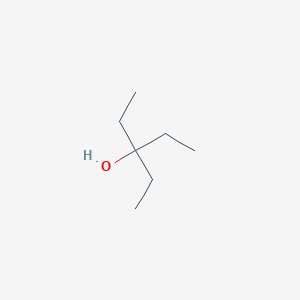

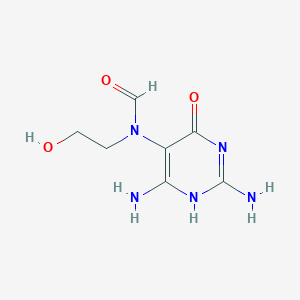

3-Hexanone, also known as ethyl propyl ketone, is an organic compound with the formula C6H12O . It is a ketone that is primarily used as a solvent and as a chemical intermediate

Mode of Action

For instance, they can react with hydroxylamine to form oximes or hydrazine to form hydrazones . In these reactions, the oxygen of the ketone can act as a nucleophile, competing with nitrogen. Reaction with oxygen leads to the reversible formation of a hemiketal, while reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Biochemical Pathways

For example, it can be obtained by the oxidation of 3-hexanol .

Pharmacokinetics

For instance, 3-Hexanone is a colorless liquid with a molar mass of 100.161 g/mol . It has a density of 0.82 g/cm³ and is soluble in water (14.7 g/L) . These properties may influence its absorption and distribution within the body.

Action Environment

The action, efficacy, and stability of 3-Hexanone can be influenced by various environmental factors. For instance, its flash point is 20 °C (68 °F; 293 K) , indicating that it can ignite easily at relatively low temperatures. Therefore, temperature can significantly affect its stability. Furthermore, its solubility in water suggests that it can be distributed in aqueous environments within the body .

属性

IUPAC Name |

hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-3-5-6(7)4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFCHFHIRKBAQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2021608 | |

| Record name | 3-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Hawley], Liquid | |

| Record name | 3-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

123.00 to 124.00 °C. @ 760.00 mm Hg | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

14.7 mg/mL, slightly soluble in water; soluble in acetone; soluble in alcohol and ether in all proportions | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 3-Hexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.812-0.818 | |

| Record name | 3-Hexanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/409/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

13.9 [mmHg] | |

| Record name | 3-Hexanone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8244 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

589-38-8, 63072-44-6 | |

| Record name | 3-Hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-38-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hexanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589388 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanone, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063072446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexanone | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Hexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HEXANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P601A79G79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-55.5 °C | |

| Record name | 3-Hexanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000753 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 3-Hexanone?

A1: 3-Hexanone, also known as ethyl propyl ketone, has the molecular formula C6H12O []. Its molecular weight is 100.16 g/mol []. While specific spectroscopic data isn't detailed in the provided research, it's worth noting that ketones like 3-hexanone are often characterized by infrared spectroscopy (strong C=O stretch) and nuclear magnetic resonance spectroscopy (characteristic chemical shifts for protons adjacent to the carbonyl group) [].

Q2: What is the flash point of 3-Hexanone?

A3: The lower flash point of 3-hexanone has been experimentally determined to be 18°C using a closed-cup tester and within the range of 27°C to 32°C using an open-cup tester [].

Q3: What is the autoignition temperature (AIT) of 3-hexanone and how is it related to ignition delay time?

A4: The experimental AIT of 3-hexanone, determined using the ASTM E659 tester, is 425°C [, ]. Studies have shown a relationship between AIT and ignition delay time for 3-hexanone, meaning the ignition delay time decreases as the temperature approaches the AIT [, ].

Q4: How do structural variations in ketones impact their antifungal activity?

A7: Research on volatile oxygenated alkyl compounds, including aldehydes and ketones, suggests that the presence of an α,β-unsaturated bond adjacent to the carbonyl group generally enhances antifungal activity []. This highlights the importance of structural features in influencing biological activity.

Q5: Are there any known ozone artifacts associated with 3-hexanone?

A8: Research has identified 3-hexanone as an artifact formed due to the interaction of ozone with commonly used air sampling adsorbents like Tenax TA and Tenax GR []. This finding highlights a potential source of bias in measuring 3-hexanone and other carbonyl compounds in air samples, emphasizing the importance of considering potential artifacts during analysis [].

Q6: Does the presence of 3-hexanone in air samples have environmental implications?

A6: While not directly addressed in the research, 3-hexanone, like other ketones, can contribute to the formation of secondary organic aerosols in the atmosphere. Understanding the atmospheric fate and transport of 3-hexanone is crucial for assessing its potential impact on air quality and climate.

Q7: What analytical techniques are commonly employed to study 3-hexanone?

A7: The provided research highlights the use of various analytical techniques, including:

- Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify and quantify volatile compounds, including 3-hexanone, in various matrices such as honey [, ], plant extracts [], and air samples [, ].

- Solid-Phase Microextraction (SPME): Coupled with GC-MS, SPME allows for the efficient extraction and analysis of volatile compounds, including 3-hexanone, in complex matrices like soybean seed [] and tangerine juice [].

Q8: What considerations are important when analyzing 3-hexanone in air samples?

A12: Accurate measurement of 3-hexanone in air samples can be challenging due to the potential for artifact formation. Researchers have shown that 3-hexanone can be formed as an artifact during sampling with certain adsorbents, particularly in the presence of ozone []. This highlights the importance of careful selection of adsorbents and appropriate blank corrections to avoid overestimation of 3-hexanone concentrations.

Q9: What are some natural sources of 3-hexanone?

A9: 3-Hexanone has been identified as a volatile compound in various natural sources, including:

- Eucalyptus honey: It serves as a potential biomarker for this honey type [, ].

- Soybean seeds: Found at varying concentrations during different stages of seed development [].

- Pandan leaves: Identified as a minor component in the essential oil extracted from Pandanus amaryllifolius [].

- Sun-dried salt: Found as a major aroma compound in sun-dried salts, potentially influenced by the type of packaging material used [].

- Endophytic fungi: Certain species of Nodulisporium, found as endophytes in plants, have been shown to produce 3-hexanone as one of their volatile organic compounds [].

Q10: Does 3-hexanone have any known biological activities?

A10: While the research provided doesn't delve into specific biological activities of 3-hexanone, it's worth noting that aliphatic ketones, as a class, can exhibit a range of biological activities, including antimicrobial and insecticidal properties. Further research is needed to fully understand the potential biological significance of 3-hexanone.

Q11: Are there specific safety regulations related to the handling and use of 3-hexanone?

A15: As a flammable liquid, 3-hexanone requires careful handling and storage. Its flash point and auto-ignition temperature provide crucial information for assessing fire and explosion risks []. Specific safety data sheets and regulatory guidelines should always be consulted before handling this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(Aminomethyl)phenyl]ethanol](/img/structure/B146949.png)